6-Bromo-2-chloro-8-methylquinazoline CAS 1388046-71-6 properties
6-Bromo-2-chloro-8-methylquinazoline CAS 1388046-71-6 properties
Whitepaper: Orthogonal Functionalization of 6-Bromo-2-chloro-8-methylquinazoline (CAS 1388046-71-6) in Advanced Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the quinazoline scaffold is a ubiquitous pharmacophore, particularly within the domain of receptor tyrosine kinase (RTK) inhibitors. 6-Bromo-2-chloro-8-methylquinazoline (CAS 1388046-71-6) represents a highly specialized, bifunctional building block designed for precision drug synthesis[1]. By strategically positioning a chloride leaving group at the highly electrophilic C2 position and a bromide at the C6 position, this molecule enables orthogonal, site-selective functionalization[2]. This whitepaper provides an in-depth mechanistic guide to utilizing this scaffold, detailing its physicochemical properties, self-validating synthetic protocols, and its pivotal role in developing targeted therapeutics for oncology and fibrotic diseases[3][4].
Physicochemical & Structural Profiling
The structural architecture of 6-Bromo-2-chloro-8-methylquinazoline is not accidental; every functional group serves a distinct mechanistic or pharmacological purpose. The addition of the 8-methyl group, in particular, restricts the rotational degrees of freedom for substituents at the C7/C8 positions and subtly increases the lipophilicity of the core, which often enhances residence time within the hydrophobic hinge-binding regions of kinases[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Pharmacological / Synthetic Relevance |
|---|---|---|
| Molecular Weight | 257.51 g/mol [1] | Low MW allows for extensive downstream elaboration without exceeding Lipinski’s Rule of 5. |
| Formula | C₉H₆BrClN₂[1] | Halogenated bifunctionality enables sequential, transition-metal-catalyzed and SNAr reactions. |
| Topological Polar Surface Area (TPSA) | 25.78 Ų[1] | Excellent membrane permeability profile; leaves ample "budget" for polar substituents (e.g., solubilizing amines). |
| LogP (Calculated) | 3.35[1] | Optimal lipophilicity for initial scaffold binding; drives hydrophobic collapse into kinase ATP pockets. |
| Hydrogen Bond Donors | 0[1] | Prevents non-specific hydrogen bonding during early-stage synthesis, reducing off-target reactivity. |
Mechanistic Chemistry & Reactivity Orthogonality
The true value of CAS 1388046-71-6 lies in its orthogonal reactivity . In standard haloarenes, bond dissociation energies (BDE) dictate that aryl bromides (Ar-Br) react faster than aryl chlorides (Ar-Cl) in cross-coupling. However, the quinazoline core fundamentally alters this electronic landscape[2].
The two nitrogen atoms in the pyrimidine ring exert a profound electron-withdrawing effect, rendering the C2 position highly electrophilic. This intrinsic polarization overrides standard BDE rules, allowing the C2-Cl bond to undergo rapid Nucleophilic Aromatic Substitution (SNAr) with amines or alcohols, leaving the C6-Br bond completely intact for subsequent Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[2].
Workflow of orthogonal functionalization: C2-SNAr followed by C6-Palladium catalyzed cross-coupling.
Standardized Synthetic Workflows (Self-Validating Protocols)
To ensure high-fidelity synthesis, the following protocols have been designed as self-validating systems. Causality is embedded into every step to empower chemists to troubleshoot deviations in real-time.
Protocol A: Regioselective C2-Amination via SNAr
This step installs the hinge-binding or solvent-exposed moiety at the C2 position[4].
-
Reagent Assembly : Dissolve 6-Bromo-2-chloro-8-methylquinazoline (1.0 eq) in anhydrous isopropanol (iPrOH) at 0.2 M concentration.
-
Causality: iPrOH is a polar protic solvent that stabilizes the transient, negatively charged Meisenheimer complex formed during the SNAr transition state, accelerating the reaction.
-
-
Nucleophile Addition : Add the primary or secondary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during chloride expulsion, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[4].
-
-
Thermal Activation : Heat the reaction mixture to 85 °C for 6 hours under a nitrogen atmosphere[4].
-
Causality: While the C2 position is activated, thermal energy is required to overcome the activation barrier for the rearomatization step (chloride expulsion).
-
-
Validation & Isolation : Monitor via LC-MS. The mass shift should reflect the loss of Cl (35 Da) and the addition of the amine. Quench with saturated aqueous NaCl, extract with ethyl acetate, and concentrate under reduced pressure[4].
Protocol B: C6-Arylation via Suzuki-Miyaura Cross-Coupling
Once the C2 position is secured, the C6-bromide is functionalized to target deep hydrophobic pockets (e.g., the DFG-out allosteric site)[4].
-
Catalyst & Ligand Preparation : In a Schlenk flask, combine the C2-aminated intermediate (1.0 eq), an arylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃) (3.0 eq).
-
Solvent System : Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water.
-
Causality: Water is strictly required to hydroxylate the palladium intermediate, facilitating the critical transmetallation step where the aryl group transfers from boron to palladium.
-
-
Palladium Insertion : Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 4 hours.
-
Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, which dramatically accelerates the final reductive elimination step and prevents catalyst precipitation (palladium black formation).
-
-
Validation : LC-MS will show the consumption of the brominated starting material (distinct 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br) and the emergence of the final coupled product.
Applications in Targeted Therapeutics
The 6-bromo-2-chloroquinazoline scaffold is a cornerstone in the synthesis of next-generation kinase inhibitors. By utilizing the orthogonal protocols described above, researchers have successfully developed highly potent inhibitors for several critical targets:
-
Discoidin Domain Receptors (DDR1/DDR2) : DDRs are collagen-activated receptor tyrosine kinases heavily implicated in idiopathic pulmonary fibrosis (IPF) and lung squamous cell carcinoma. Derivatization of the C6 and C2 positions of the quinazoline core has yielded potent type-II kinase inhibitors that bind the ATP pocket and extend into the allosteric region (DFG-out conformation), halting extracellular matrix-driven fibrosis[4].
-
Fibroblast Growth Factor Receptors (FGFR) : Substituted quinazolines derived from this scaffold are utilized to inhibit FGFR-4, a target critical in antineoplastic therapies (e.g., hepatocellular carcinoma)[3].
-
PDK1 Inhibition : 2,6-disubstituted quinazolines have been patented for their efficacy in inhibiting 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator in the PI3K/AKT signaling cascade, thereby suppressing tumor cell proliferation[5].
Mechanism of action: Quinazoline derivatives disrupt RTK signaling cascades to halt disease progression.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. US9695165B2 - Inhibitors of the fibroblast growth factor receptor - Google Patents [patents.google.com]
- 4. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20100048561A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
